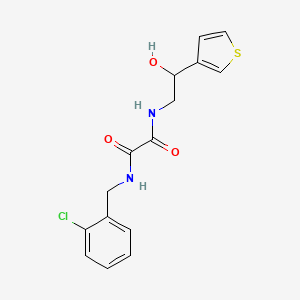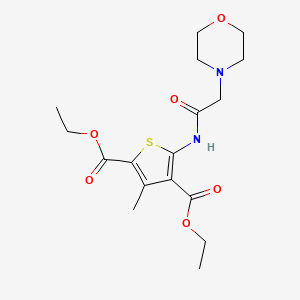
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in animal models. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to reduce the production of certain cytokines that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the scientific research on 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide. One direction is to study its potential therapeutic applications in vivo, using animal models. Another direction is to investigate its mechanism of action in more detail, to better understand its biochemical and physiological effects. Additionally, researchers can explore the potential of this compound as a lead compound for the development of new drugs with anticancer and anti-inflammatory properties.
Synthesemethoden
The synthesis of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has been achieved using different methods. One such method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-methoxyethylamine and thiophen-3-ylmethanamine in the presence of a base. Another method involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 2-methoxyethylamine and thiophen-3-ylmethanamine in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
The scientific research on 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has focused on its potential therapeutic applications. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, and it has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S2/c1-12-14(16)4-3-5-15(12)22(18,19)17(7-8-20-2)10-13-6-9-21-11-13/h3-6,9,11H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDAKRPJVQCOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCOC)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

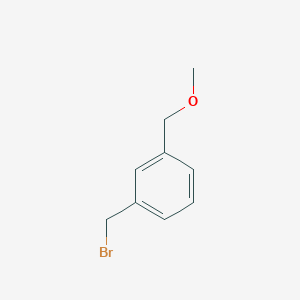
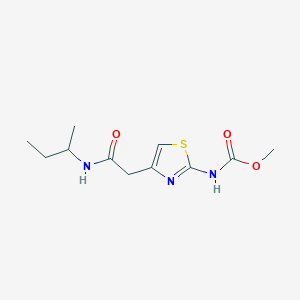

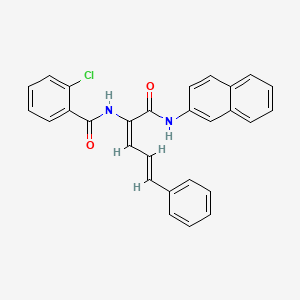
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2900386.png)
![2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2900388.png)
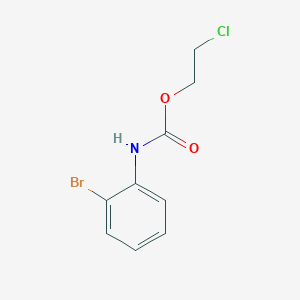
![N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2900391.png)
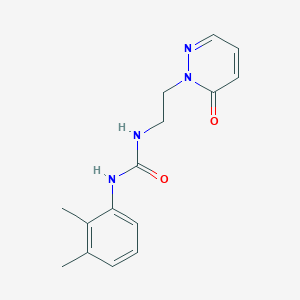
![4,6-Dimethyl-2-[(4-phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2900393.png)
